molecular formula C5H10FNO B1448237 2-Fluoro-2-(oxetan-3-yl)ethan-1-amine CAS No. 1784577-45-2

2-Fluoro-2-(oxetan-3-yl)ethan-1-amine

Cat. No. B1448237
M. Wt: 119.14 g/mol
InChI Key: RBLFJWYRUUTYBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-2-(oxetan-3-yl)ethan-1-amine (2F-OEA) is a synthetic compound that has been studied extensively in the scientific community due to its potential applications in various fields. It is an analogue of the natural endocannabinoid anandamide and has been used in research to explore the effects of endocannabinoids on the body. 2F-OEA has been studied for its potential applications in the fields of neuroscience, biochemistry, and pharmacology.

Scientific Research Applications

Synthesis and Medicinal Chemistry

  • Summary of Application: The four-membered oxetane ring has been increasingly exploited for its contrasting behaviors: its influence on physicochemical properties as a stable motif in medicinal chemistry and its propensity to undergo ring-opening reactions as a synthetic intermediate .
  • Methods of Application: These applications have driven numerous studies into the synthesis of new oxetane derivatives . The methods are clustered by strategies for preparation of the ring and further derivatization of preformed oxetane-containing building blocks .
  • Results or Outcomes: Examples of the use of oxetanes in medicinal chemistry are reported, including a collation of oxetane derivatives appearing in recent patents for medicinal chemistry applications .

Synthesis of New Azetidine and Oxetane Amino Acid Derivatives

  • Summary of Application: A simple and efficient synthetic route for the preparation of new heterocyclic amino acid derivatives containing azetidine and oxetane rings was described .
  • Methods of Application: The starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target .
  • Results or Outcomes: The synthesis and diversification of novel heterocyclic amino acid derivatives were achieved through the Suzuki–Miyaura cross-coupling from the corresponding brominated pyrazole–azetidine hybrid with boronic acids .

Polymerization

  • Summary of Application: Oxetanes have been combined with epoxides to enhance the reactivity of each monomer, improve the overall reaction kinetics, and the final physical properties of the polymer films .
  • Methods of Application: The research involved reducing illumination time and exploiting dark cure in these systems .
  • Results or Outcomes: The combination of oxetanes and epoxides resulted in enhanced kinetics and improved physical properties of the polymer films .

Heterocyclic Amino Acid Derivatives

  • Summary of Application: Oxetane rings have been used in the synthesis of new heterocyclic amino acid derivatives .
  • Methods of Application: Methyl 2-(oxetan-3-ylidene)acetate was obtained in a similar manner, which was further treated with various (N-Boc-cycloaminyl)amines to yield the target 3-substituted 3-(acetoxymethyl)oxetane compounds .
  • Results or Outcomes: The synthesis and diversification of novel heterocyclic amino acid derivatives were achieved through the Suzuki–Miyaura cross-coupling from the corresponding brominated pyrazole–azetidine hybrid with boronic acids .

Functionalization of Intact Oxetane Derivatives

  • Summary of Application: Oxetane derivatives have been functionalized through metalated and radical intermediates .
  • Methods of Application: The methods involve the use of metalated and radical intermediates to functionalize intact oxetane derivatives .
  • Results or Outcomes: The functionalization of intact oxetane derivatives has led to the synthesis of a variety of new compounds .

Ring-Opening and Ring-Expansion Reactions of Oxetanes

  • Summary of Application: Oxetanes have been used in ring-opening and ring-expansion reactions .
  • Methods of Application: These reactions involve the use of oxetanes as starting materials. The oxetane ring is opened or expanded to form new compounds .
  • Results or Outcomes: The ring-opening and ring-expansion reactions of oxetanes have led to the synthesis of a variety of new compounds .

properties

IUPAC Name

2-fluoro-2-(oxetan-3-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10FNO/c6-5(1-7)4-2-8-3-4/h4-5H,1-3,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBLFJWYRUUTYBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)C(CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

119.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-2-(oxetan-3-yl)ethan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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